molecular formula C17H24O4 B1587564 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde CAS No. 203251-22-3

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde

Cat. No. B1587564
M. Wt: 292.4 g/mol
InChI Key: UORXCQDFXKKDOV-UHFFFAOYSA-N
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Description

“2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde” is a complex organic compound. Based on its name, it likely contains an aldehyde group (-CHO), a methoxy group (-OCH3), and an ethylhexyl group (C8H17). It’s likely used in the field of organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the ethylhexyl group, the methoxy group, and the aldehyde group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The aldehyde group is typically very reactive and could undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Polymer Synthesis and Properties

Polymers incorporating "2-methoxy-5-(2'-ethylhexyloxy)-p-phenylene" fragments have been synthesized through Wittig reactions, leading to materials with distinct photophysical properties. These polymers exhibit significant potential in optoelectronic applications due to their unique absorbance, excitation, and fluorescence characteristics (Barashkov, Novikova, & Ferraris, 1996). Additionally, conjugation length control in soluble poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEHPPV) demonstrates the ability to fine-tune the material's optical properties for energy transfer applications, highlighting the role of molecular structure in defining the photophysical behavior of conjugated polymers (Padmanaban & Ramakrishnan, 2000).

Material Engineering and Performance Enhancement

The incorporation of π-conjugated polymers, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), into silica matrices creates composites with enhanced UV-vis and emission spectra, paving the way for the development of advanced materials with desirable optical and mechanical properties (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005). This approach showcases the potential of combining organic and inorganic components for novel applications in materials science.

Chemical Synthesis and Functionalization

The synthesis of furan derivatives using strong bases illustrates the chemical versatility of compounds related to "2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde." These reactions yield complex structures with potential applications in medicinal chemistry and organic synthesis, demonstrating the compound's role as a precursor in the formation of cyclic and aromatic compounds with specific functionalities (Horaguchi, Narita, & Suzuki, 1983).

Safety And Hazards

As with any chemical compound, handling “2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

2-(2-ethylhexoxy)-5-methoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORXCQDFXKKDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399024
Record name 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde

CAS RN

203251-22-3
Record name 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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